An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-4-nitroaniline
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dichloro-4-nitroaniline, a key chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and potential pharmaceutical and agrochemical agents.[1][2] This document consolidates available data on its physical characteristics, spectral properties, and synthetic methodologies to serve as a valuable resource for laboratory and development professionals.
Core Chemical Properties and Physical Data
2,3-Dichloro-4-nitroaniline is a chlorinated and nitrated derivative of aniline. Its chemical structure, featuring two chlorine atoms and a nitro group on the aniline ring, makes it a versatile precursor for a range of chemical syntheses. The precise arrangement of these substituents significantly influences its reactivity and physical properties.
Table 1: Physical and Chemical Properties of 2,3-Dichloro-4-nitroaniline
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 207.01 g/mol | [3] |
| CAS Number | 69951-03-7 | [1][2] |
| Appearance | Yellow crystalline solid | [4] |
| Boiling Point | 367.4 °C at 760 mmHg | [4] |
| Density | 1.624 g/cm³ | [4] |
| Flash Point | 176 °C | [4] |
| Vapor Pressure | 1.37E-05 mmHg at 25°C | [4] |
| Refractive Index | 1.655 | [4] |
| Solubility | Soluble in alcohol, ether, and benzene; slightly soluble in water. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,3-Dichloro-4-nitroaniline. The following table summarizes the key spectral data.
Table 2: Spectroscopic Data for 2,3-Dichloro-4-nitroaniline
| Spectrum Type | Key Peaks / Data | Reference(s) |
| ¹H NMR | Spectral data for related compounds are available, but specific data for 2,3-dichloro-4-nitroaniline is not readily published. | [5][6] |
| ¹³C NMR | Spectral data for related compounds are available, but specific data for 2,3-dichloro-4-nitroaniline is not readily published. | [5][7] |
| Infrared (IR) | The FT-IR spectrum of the related compound 2-chloro-4-nitroaniline has been recorded and analyzed. Characteristic bands for the amino (N-H), nitro (N-O), and chloro (C-Cl) functional groups are expected. | [8] |
| Mass Spectrometry (MS) | The mass spectrum of the related compound 2-chloro-4-nitroaniline shows a molecular ion peak corresponding to its molecular weight. | [9] |
Experimental Protocols
The synthesis of 2,3-Dichloro-4-nitroaniline is most commonly achieved through the nitration of 2,3-dichloroaniline. Careful control of the reaction conditions is essential to ensure a high yield and purity of the final product.
Synthesis of 2,3-Dichloro-4-nitroaniline via Nitration of 2,3-Dichloroaniline
This protocol outlines a general procedure for the synthesis of 2,3-Dichloro-4-nitroaniline.
Materials:
-
2,3-Dichloroaniline
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-dichloroaniline in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude 2,3-Dichloro-4-nitroaniline.
-
Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Note: This is a generalized protocol. The specific quantities of reagents, reaction times, and temperatures should be optimized based on laboratory-scale experiments.[1][2]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent use of 2,3-Dichloro-4-nitroaniline as a chemical intermediate, for example, in the production of azo dyes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2-Chloro-4-nitroaniline(121-87-9) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
